1,3-Divinylbenzene, also known as meta-divinylbenzene (m-DVB), is an aromatic hydrocarbon featuring two vinyl groups (-CH=CH2) attached to the meta positions of a benzene ring. [, , , , , , , , , ] This compound plays a significant role in polymer chemistry as a crosslinking agent in the production of polymers, particularly polystyrene-based resins. [, , , , , , , , ] It is often found as a component in commercial divinylbenzene mixtures alongside its isomers, 1,4-divinylbenzene and ethylstyrene. []
1,3-Divinylbenzene can be sourced from petrochemical processes and is categorized as a vinyl compound due to its reactive vinyl groups. It is structurally similar to other divinylbenzenes but differs in the positioning of its vinyl groups, which significantly influences its chemical behavior and reactivity. The compound is often used in the production of materials requiring high thermal stability and mechanical strength.
1,3-Divinylbenzene can be synthesized through several methods:
The synthesis often requires controlled conditions to ensure high yields and purity. For instance, anionic self-condensing vinyl polymerization can be employed to produce hyperbranched structures, demonstrating the versatility of 1,3-divinylbenzene in polymer chemistry .
1,3-Divinylbenzene participates in various chemical reactions:
These reactions are crucial in producing materials used in coatings, adhesives, and other industrial applications.
The mechanism of action for the polymerization of 1,3-divinylbenzene typically involves:
This process leads to the formation of complex polymer architectures with desirable properties for specific applications.
These properties make it suitable for various applications in materials science.
1,3-Divinylbenzene has numerous applications in scientific research and industry:
1,3-Divinylbenzene is industrially produced through the catalytic dehydrogenation of 1,3-diethylbenzene. This vapor-phase reaction employs iron oxide-based catalysts at elevated temperatures (600–700°C) and uses steam as a diluent to suppress coking. The steam-to-diethylbenzene (S/D) ratio critically influences conversion efficiency; optimal performance occurs at S/D ratios of 5–8 (by weight), achieving 80–90% conversion with 40% or higher selectivity for 1,3-divinylbenzene [2]. The reaction proceeds as:$$\ce{C6H4(C2H5)2 -> C6H4(C2H3)2 + 2 H2}$$
A major engineering challenge is preventing polymerization during product condensation. Patent US5401895A addresses this by spraying high-boiling oils (e.g., diphenylethane, boiling point >250°C) into condensers. These oils rapidly quench the reaction gas, minimizing polymer fouling on heat-exchange surfaces [2]. Post-condensation, distillation isolates 1,3-divinylbenzene as a fraction containing 80–98% target product, 2–20% ethylvinylbenzene, and <1% saturates.
Table 1: Key Parameters in Catalytic Dehydrogenation of Diethylbenzene
Parameter | Optimal Range | Impact on Reaction |
---|---|---|
Temperature | 600–700°C | Higher temperatures increase conversion but risk thermal degradation |
Steam/Diethylbenzene (S/D) ratio | 5–8 (weight basis) | Reduces coking and byproduct formation |
Catalyst | Iron oxide with additives | Enhances dehydrogenation selectivity |
Conversion | 80–90% | Maximizes yield while minimizing energy input |
While 1,3-divinylbenzene is primarily a crosslinker, its role in radical copolymerization systems exploits its dual vinyl groups. In styrene-divinylbenzene (S-DVB) copolymers, it forms rigid three-dimensional networks by bridging polymer chains. This crosslinking density is tunable via the 1,3-divinylbenzene/styrene ratio, which dictates the final material’s porosity and mechanical stability [3]. Industrial applications leverage this to produce ion-exchange resins, where precise control over network architecture enables customizable pore sizes for ion selectivity. The meta-substitution pattern of 1,3-divinylbenzene enhances steric accessibility during copolymerization compared to the para-isomer, leading to more uniform network formation.
1,3-Divinylbenzene readily undergoes spontaneous polymerization during storage or distillation due to its electron-deficient vinyl groups. To mitigate this, industrial grades incorporate stabilizers like tert-butylcatechol (TBC) at 100–5,000 ppm [1] [2]. TBC acts as a radical scavenger, intercepting propagating polymer chains through hydrogen donation. Its effectiveness hinges on oxygen presence, which regenerates the inhibitor via quinone formation.
Distillation processes operate under reduced pressure with TBC addition to prevent thermal polymerization. Post-distillation, immediate re-addition of TBC ensures product stability during storage. Alternative stabilizers (e.g., hydroquinone) are less effective due to lower volatility and solubility constraints in nonpolar divinylbenzene mixtures.
Table 2: Stabilizer Performance in 1,3-Divinylbenzene
Stabilizer | Concentration Range | Function | Limitations |
---|---|---|---|
tert-Butylcatechol (TBC) | 100–5,000 ppm | Radical scavenging; regenerated by oxygen | Requires oxygen co-factor |
Hydroquinone | >500 ppm | Radical inhibition | Limited solubility in hydrocarbon matrix |
Dehydrogenation of 1,3-diethylbenzene generates byproducts including ethylvinylbenzene, polyethylbenzenes, and light gases. Kinetic analyses reveal that ethylvinylbenzene forms via partial dehydrogenation and is favored at lower temperatures (<620°C). Above 650°C, thermal cracking dominates, producing benzene and ethylene [2].
The meta-isomer exhibits distinct kinetics due to steric effects: its vinyl groups reduce orbital symmetry constraints, lowering the activation energy barrier for dehydrogenation compared to the para-isomer. However, this also increases susceptibility to Diels-Alder side reactions, forming indane derivatives. Byproduct profiles correlate strongly with residence time; prolonged exposure at >650°C elevates ethylvinylbenzene conversion to divinylbenzene but accelerates polymer formation.
Table 3: Byproduct Distribution in Dehydrogenation Output
Byproduct | Typical Concentration | Formation Pathway |
---|---|---|
Ethylvinylbenzene | 20–30 wt% | Partial dehydrogenation of diethylbenzene |
Polyethylbenzenes | 1–5 wt% | Alkylation side reactions |
Benzene/Ethylene | 3–8 wt% | Thermal cracking at >650°C |
Oligomers/Polymers | <1 wt% | Radical polymerization of vinyl groups |
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